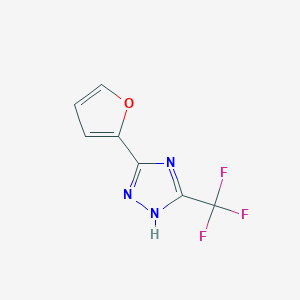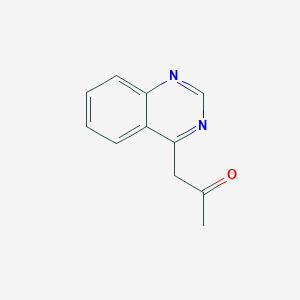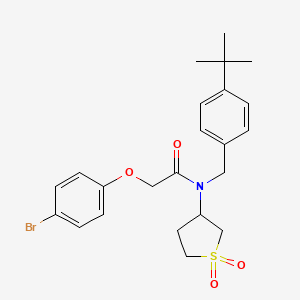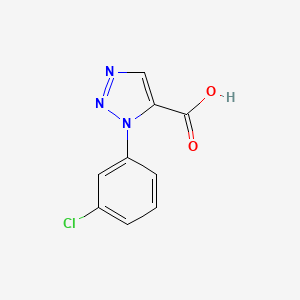
5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dimetil-piperidina-1-sulfonil)-2,3-dihidro-1H-indol es un compuesto orgánico complejo que ha despertado interés en varios campos de la investigación científica. Este compuesto presenta un anillo de piperidina sustituido con grupos dimetil y un grupo sulfonilo, unido a una estructura de dihidroindol. Su estructura química única lo convierte en un tema valioso para estudios en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(3,5-Dimetil-piperidina-1-sulfonil)-2,3-dihidro-1H-indol normalmente implica varios pasos, comenzando con la preparación del anillo de piperidina. El anillo de piperidina primero se sustituye con grupos dimetil en las posiciones 3 y 5. Posteriormente, se introduce un grupo sulfonilo en la posición 1 del anillo de piperidina. El paso final implica la unión de la estructura de dihidroindol al anillo de piperidina sustituido con sulfonilo. Las condiciones de reacción a menudo requieren catalizadores y disolventes específicos para garantizar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la eficiencia y la rentabilidad, utilizando a menudo reactores de flujo continuo y sistemas automatizados para mantener una calidad y una producción constantes.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(3,5-Dimetil-piperidina-1-sulfonil)-2,3-dihidro-1H-indol puede sufrir varias reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que podría conducir a diferentes derivados.
Sustitución: El grupo sulfonilo y otros sustituyentes se pueden reemplazar con diferentes grupos funcionales mediante reacciones de sustitución.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, incluida la temperatura, la presión y la elección del disolvente, se controlan cuidadosamente para lograr los resultados deseados.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción podría producir aminas o alcoholes. Las reacciones de sustitución pueden dar lugar a una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
5-(3,5-Dimetil-piperidina-1-sulfonil)-2,3-dihidro-1H-indol tiene varias aplicaciones en la investigación científica:
Química: El compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Sirve como sonda para investigar vías e interacciones biológicas, particularmente las que involucran compuestos que contienen sulfonilo.
Medicina: Se está investigando su potencial efecto terapéutico, como propiedades antiinflamatorias o anticancerígenas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo por el cual 5-(3,5-Dimetil-piperidina-1-sulfonil)-2,3-dihidro-1H-indol ejerce sus efectos implica interacciones con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores u otras proteínas que desempeñan un papel en varias vías biológicas. El grupo sulfonilo es particularmente importante para unirse a estas dianas, lo que influye en la actividad y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
4-(3,5-Dimetil-piperidina-1-sulfonil)-fenilamina: Este compuesto presenta un anillo de piperidina y un grupo sulfonilo similares, pero difiere en la estructura aromática unida.
Ácido 3-(3,5-Dimetil-piperidina-1-sulfonil)-benzoico: Otro compuesto relacionado con un residuo de ácido benzoico en lugar de la estructura de dihidroindol.
Singularidad
5-(3,5-Dimetil-piperidina-1-sulfonil)-2,3-dihidro-1H-indol es único debido a su combinación de un anillo de piperidina, un grupo sulfonilo y una estructura de dihidroindol. Esta disposición única confiere propiedades químicas y biológicas específicas que lo distinguen de otros compuestos similares.
Propiedades
Fórmula molecular |
C15H22N2O2S |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
5-(3,5-dimethylpiperidin-1-yl)sulfonyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H22N2O2S/c1-11-7-12(2)10-17(9-11)20(18,19)14-3-4-15-13(8-14)5-6-16-15/h3-4,8,11-12,16H,5-7,9-10H2,1-2H3 |
Clave InChI |
ONZZJAHVEBRGRE-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)NCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide](/img/structure/B12125886.png)

![3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B12125905.png)
![butyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12125907.png)
![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12125913.png)

![2-[(4,7-Dimethylquinazolin-2-yl)amino]-5-methylpyrimidine-4,6-diol](/img/structure/B12125921.png)
![5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B12125926.png)
![6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12125932.png)

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12125949.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12125954.png)
